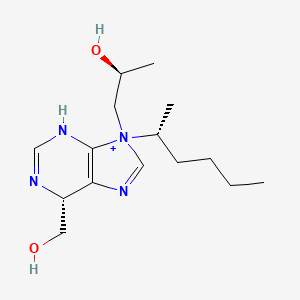
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This specific compound is characterized by its unique structure, which includes hydroxymethyl and hydroxy-nonyl groups attached to the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of Hydroxy-Nonyl Group: The hydroxy-nonyl group is attached through a nucleophilic substitution reaction, where a nonyl halide reacts with the purine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a model compound for nucleoside analogs.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and hydroxy-nonyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike adenine and guanine, this compound has additional hydroxymethyl and hydroxy-nonyl groups, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
81129-37-5 |
|---|---|
Fórmula molecular |
C15H27N4O2+ |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(2S)-1-[(6R)-9-[(2R)-hexan-2-yl]-6-(hydroxymethyl)-3,6-dihydropurin-9-ium-9-yl]propan-2-ol |
InChI |
InChI=1S/C15H27N4O2/c1-4-5-6-11(2)19(7-12(3)21)10-18-14-13(8-20)16-9-17-15(14)19/h9-13,20-21H,4-8H2,1-3H3,(H,16,17)/q+1/t11-,12+,13+,19?/m1/s1 |
Clave InChI |
UTAMZZDMMJLQCH-ONFYGKLOSA-N |
SMILES |
CCCCC(C)[N+]1(C=NC2=C1NC=NC2CO)CC(C)O |
SMILES isomérico |
CCCC[C@@H](C)[N+]1(C=NC2=C1NC=N[C@H]2CO)C[C@H](C)O |
SMILES canónico |
CCCCC(C)[N+]1(C=NC2=C1NC=NC2CO)CC(C)O |
Sinónimos |
1,6-dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine DHMHNP erythro-1,6-dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















